N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its benzyl and ethyl groups attached to the imidazole ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of an appropriate amine with a carboxylic acid derivative under specific conditions, such as heating in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: In medicine, this compound is explored for its therapeutic potential. It has shown promise in treating various diseases, including cancer and microbial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-benzyl-N-ethyl-1H-imidazole-5-carboxamide
N-ethyl-N-methyl-1H-benzo[d]imidazole-5-carboxamide
N-benzyl-N-methyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness: N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide stands out due to its specific structural features, such as the presence of the methyl group and the tetrahydrobenzimidazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-21(12-14-7-5-4-6-8-14)18(22)15-9-10-16-17(11-15)20-13(2)19-16/h4-8,15H,3,9-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBUJVIUIWVPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCC3=C(C2)NC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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